1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Description

BenchChem offers high-quality 1-(5-Nitroquinolin-8-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Nitroquinolin-8-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-nitroquinolin-8-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12(17(19)20)11-2-1-7-15-14(11)13/h1-4,7,10,18H,5-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLSKNAOHRRYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674884 |

Source

|

| Record name | 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-76-0 |

Source

|

| Record name | 1-(5-Nitro-8-quinolinyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the primary synthetic strategies, focusing on the mechanistic principles of nucleophilic aromatic substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. Detailed experimental protocols, causality behind procedural choices, and characterization methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the successful synthesis and validation of this target molecule.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has established them as privileged scaffolds in medicinal chemistry.[1][2] The title compound, 1-(5-nitroquinolin-8-yl)piperidin-4-ol, incorporates the key pharmacophoric features of a nitroquinoline moiety linked to a piperidin-4-ol substituent. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the quinoline ring system and can serve as a handle for further chemical transformations.[3] The piperidin-4-ol fragment is a common motif in drug design, often contributing to improved pharmacokinetic properties such as solubility and bioavailability.

This guide will delve into the practical aspects of synthesizing this molecule, providing not just a set of instructions, but a deeper understanding of the underlying chemical principles that govern the chosen synthetic routes.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, points towards the formation of the C-N bond between the quinoline C8 position and the piperidine nitrogen. This immediately suggests two primary synthetic strategies:

-

Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a nucleophile (piperidin-4-ol) with a quinoline ring bearing a suitable leaving group at the C8 position and activated by an electron-withdrawing group.

-

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a more modern and often more versatile method for the formation of aryl-amine bonds.[4][5]

The choice between these strategies will depend on factors such as the availability and reactivity of starting materials, desired reaction conditions, and scalability.

Synthetic Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a robust and widely employed method for the synthesis of aryl amines.[3][6] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent departure of the leaving group restores the aromaticity of the ring.

For the synthesis of 1-(5-nitroquinolin-8-yl)piperidin-4-ol, the key starting material is an 8-substituted-5-nitroquinoline. 8-Chloro-5-nitroquinoline is a suitable precursor due to the good leaving group ability of the chloride ion and the strong activation provided by the para-nitro group.

Reaction Mechanism

The electron-withdrawing nitro group at the C5 position significantly polarizes the C-Cl bond at the C8 position, rendering the C8 carbon highly electrophilic and susceptible to nucleophilic attack by the nitrogen atom of piperidin-4-ol.[7]

Diagram: SNAr Reaction Mechanism

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 8-Chloro-5-nitroquinoline | C9H5ClN2O2 | 208.60 | 605-44-7 |

| Piperidin-4-ol | C5H11NO | 101.15 | 5382-16-1 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring. The use of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(5-nitroquinolin-8-yl)piperidin-4-ol.

Synthetic Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is particularly advantageous when the SNAr reaction is sluggish or fails due to a less reactive aryl halide or a less nucleophilic amine.[8]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (8-chloro-5-nitroquinoline) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (piperidin-4-ol) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[9]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 8-Chloro-5-nitroquinoline | C9H5ClN2O2 | 208.60 | 605-44-7 |

| Piperidin-4-ol | C5H11NO | 101.15 | 5382-16-1 |

| Pd2(dba)3 | C51H42O3Pd2 | 915.72 | 51364-51-3 |

| XPhos | C33H49P | 484.71 | 564483-18-7 |

| Sodium tert-butoxide (NaOtBu) | C4H9NaO | 96.10 | 865-48-5 |

| Toluene | C7H8 | 92.14 | 108-88-3 |

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 8-chloro-5-nitroquinoline (1.0 eq), piperidin-4-ol (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the Schlenk tube.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-(5-nitroquinolin-8-yl)piperidin-4-ol.

Characterization of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

The identity and purity of the synthesized 1-(5-nitroquinolin-8-yl)piperidin-4-ol should be confirmed by a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the aromatic protons of the quinoline ring and the aliphatic protons of the piperidine ring. The integration of the signals should be consistent with the number of protons in the molecule. |

| 13C NMR | Resonances for all the unique carbon atoms in the molecule, including the aromatic carbons of the quinoline ring and the aliphatic carbons of the piperidine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C14H15N3O3, MW: 273.29 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (around 1520 and 1340 cm-1), the hydroxyl group (broad peak around 3300 cm-1), and C-N and C-H bonds. |

| Melting Point | A sharp melting point indicates a high degree of purity. |

Conclusion

The synthesis of 1-(5-nitroquinolin-8-yl)piperidin-4-ol can be effectively achieved through two primary synthetic routes: nucleophilic aromatic substitution and Buchwald-Hartwig amination. The SNAr approach offers a more classical and often more cost-effective method, while the Buchwald-Hartwig amination provides a more versatile and powerful alternative, especially for challenging substrates. The choice of synthetic strategy should be guided by the specific requirements of the research, including scale, cost, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and characterization of this valuable compound for further investigation in drug discovery and development programs.

References

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC - NIH. (2021). National Institutes of Health. [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). ACS GCI Pharmaceutical Roundtable. [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. (n.d.). PHARMD GURU. [Link]

-

Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017). National Library of Medicine. [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (n.d.).

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (n.d.). MDPI. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). SciSpace. [Link]

- US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents. (n.d.).

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Research Review Journals. [Link]

-

Technology of preparation of 8-hydroxy-5-nitroquinoline - ResearchGate. (2025). ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). MDPI. [Link]

-

8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline - ResearchGate. (2020). ResearchGate. [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.). Brieflands. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). National Institutes of Health. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

-

Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. (n.d.). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. pharmdguru.com [pharmdguru.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Introduction: Unveiling a Scaffold of Therapeutic Potential

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Within the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a strategic approach to developing novel therapeutics with enhanced potency and target specificity.[1] The compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a compelling example of such a molecular hybrid, integrating the biologically significant nitroquinoline core with a functionalized piperidine moiety.

The quinoline ring system is a privileged scaffold, forming the foundation of numerous drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1] The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the ring, often enhancing its biological efficacy.[2] Nitroquinoline derivatives have been extensively studied for their diverse bioactivities, which are frequently linked to mechanisms like DNA damage induction and kinase inhibition.[3]

This technical guide provides a comprehensive analysis of the chemical properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. We will explore its logical synthesis, predict its spectral characteristics based on established chemical principles, and discuss its inherent reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this and related structures for therapeutic innovation.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to characterize its basic physical and chemical properties.

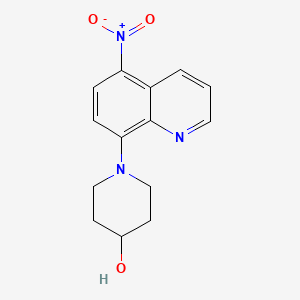

Figure 1: Chemical Structure of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Summary of Core Properties

The following table summarizes the key physicochemical identifiers for this compound, gathered from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1133115-76-0 | [4][5] |

| Molecular Formula | C₁₄H₁₅N₃O₃ | [6] |

| Molecular Weight | 273.29 g/mol | [6] |

| Purity | Typically available at ≥98% | [7] |

| Appearance | (Predicted) Yellow to brown solid | General property of nitroaromatic compounds. |

Section 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis would logically proceed from 8-halo-5-nitroquinoline (where the halogen is preferably Cl or Br) and piperidin-4-ol. The strong electron-withdrawing effect of the nitro group at the C5 position deactivates the quinoline ring towards electrophilic attack but powerfully activates it for nucleophilic attack, particularly at the C8 position. The nitrogen atom of the piperidine ring acts as the nucleophile, displacing the halide to form the final product.

Figure 2: Proposed workflow for the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for reproducibility and safety.

-

Reaction Setup:

-

To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq.), piperidin-4-ol (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting quinoline.

-

Causality: Potassium carbonate is a crucial base that neutralizes the HCl generated in situ, driving the reaction to completion. DMF is an ideal polar aprotic solvent that can dissolve the reactants and facilitate the SNAr mechanism. Using a slight excess of the amine ensures the limiting reagent is fully consumed.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 8-16 hours.

-

Causality: Heating provides the necessary activation energy for the reaction. TLC monitoring is essential to prevent side-product formation from prolonged heating after the reaction has reached completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (10x the volume of DMF used). A precipitate should form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with deionized water followed by a small amount of cold diethyl ether to remove residual DMF and non-polar impurities.

-

Causality: "Crashing out" the product in water is an effective method for separating the organic product from the water-soluble DMF and inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Dry the purified solid under high vacuum to yield the final product. Characterize by NMR, MS, and IR to confirm structure and purity.

-

Section 3: Predicted Spectroscopic Data

No experimental spectra for this specific compound were found. However, a detailed prediction of its key spectroscopic features can be made based on the known spectra of its constituent parts: the 5-nitroquinoline scaffold and the piperidine ring.[8][9]

¹H NMR Spectroscopy

-

Quinoline Protons (Ar-H): Expect complex multiplets in the aromatic region (δ 7.5-9.0 ppm). The proton at C4, adjacent to the ring nitrogen, will likely be the most downfield. The nitro group at C5 will strongly influence the shifts of protons at C4 and C6.

-

Piperidine Protons (Aliphatic-H):

-

The protons on the carbons adjacent to the quinoline ring (C2' and C6' axial and equatorial) will appear as multiplets, likely in the δ 3.5-4.0 ppm range, shifted downfield due to the anisotropic effect of the aromatic ring and attachment to nitrogen.

-

The proton attached to the carbinol carbon (C4') will be a multiplet around δ 3.8-4.2 ppm.

-

The remaining piperidine protons (C3' and C5' axial and equatorial) will appear as more upfield multiplets, likely in the δ 1.8-2.2 ppm range.

-

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-4.0 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Expect 9 distinct signals in the δ 110-160 ppm region. The carbon bearing the nitro group (C5) and the carbons adjacent to the quinoline nitrogen (C2, C8a) will be significantly affected.

-

Aliphatic Carbons:

-

The carbons alpha to the piperidine nitrogen (C2', C6') are expected around δ 50-55 ppm.

-

The carbinol carbon (C4') should appear around δ 65-70 ppm.

-

The remaining piperidine carbons (C3', C5') are expected around δ 30-35 ppm.

-

IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600-1570 | C=C stretch | Aromatic Ring |

| 1550-1500 (strong) | N-O asymmetric stretch | Nitro Group |

| 1360-1320 (strong) | N-O symmetric stretch | Nitro Group |

| 1250-1150 | C-N stretch | Aryl-Amine |

| 1100-1000 | C-O stretch | Secondary Alcohol |

Mass Spectrometry

-

Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 274.12.

Section 4: Chemical Reactivity and Therapeutic Potential

The chemical reactivity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is dictated by its three primary functional components: the nitroquinoline ring, the secondary aryl amine linkage, and the secondary alcohol on the piperidine ring.

Figure 3: Key reactivity pathways for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Key Reactive Sites

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, drastically altering the molecule's electronic properties and biological activity. The resulting 5-aminoquinoline derivative can serve as a precursor for further functionalization, such as diazotization or acylation.

-

Reactions of the Piperidinol -OH Group: The secondary alcohol is a versatile handle for derivatization. It can undergo esterification with acyl chlorides or carboxylic acids, or etherification via Williamson synthesis. These modifications allow for fine-tuning of the molecule's lipophilicity and pharmacokinetic profile.

-

The Quinoline Ring: While the nitro group deactivates the ring towards electrophilic substitution, the scaffold can still participate in various metal-catalyzed cross-coupling reactions if the corresponding halo-nitroquinoline is used in a divergent synthesis approach.

Potential in Drug Discovery

The structural motifs present in this compound suggest several avenues for therapeutic investigation:

-

Anticancer and Antimicrobial Activity: The nitroquinoline core is a well-documented pharmacophore in anticancer and antimicrobial research.[10][11] The mechanism often involves the generation of reactive oxygen species (ROS) or interaction with microbial DNA synthesis.[3][12][13] This compound is a rational candidate for screening against various cancer cell lines and microbial strains.

-

Kinase Inhibition: Many quinoline-based molecules function as kinase inhibitors by competing for the ATP-binding site.[3] Molecular modeling studies could be employed to dock this compound into the active sites of relevant kinases implicated in cancer and inflammatory diseases.

-

Metal Chelation: The related 8-hydroxyquinoline scaffold is a classic metal chelator, a property linked to its neuroprotective and anticancer effects.[14][15] While the 8-amino-piperidine linkage is different, the nitrogen atoms at positions 1 and the piperidine ring could potentially coordinate with biological metal ions like iron or copper, suggesting a role in mitigating metal-induced oxidative stress.

Conclusion

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a synthetically accessible molecule that combines the potent biological activity of the nitroquinoline scaffold with the versatile functionality of a piperidinol moiety. Its chemical properties—characterized by key reactive sites at the nitro and hydroxyl groups—provide a robust platform for the generation of diverse chemical libraries. Based on the extensive literature on related compounds, this molecule stands as a promising candidate for further investigation in oncology, infectious disease, and neuroprotective research. This guide provides the foundational chemical knowledge necessary to embark on such explorations.

References

- A Comprehensive Review of the Biological Activities of Nitroquinoline Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.

- The Diverse Biological Activities of Nitroquinoline Derivatives: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmfwbTNP2bYl6GydwZQBcogHbxErNDlqOTJvTVODVKGnzL-njjsdEMnW69kalcQUKpu8Djblm0qwTnBJ_5siMhCPkun6WWGAolDqYZeKpUvxNjdxjPlAripzThkgyMG-1DfIZJDgOMboIbO-9CqSj55CgayFSJAdJP3XWW3PZp-a-vmX2yYjH7tGWXZHUE_wK3OydldiEhqlvXgPzSKeVwxtw0s9pUG2EbuQYYP4c=]

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCkGZBqAiS59-PNS6-6-pMDeouyZYbEt8mKhWOuMXNoXTn7e6o1a2j2o8_ED4ivu8lPVu2kF0qIGwYwe1vYRk9Lu1C3lgedacuLyyVB88S-8TTMVWdZwy9kvhvRcz26Wovtofivb6fXVyf9y0=]

- Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtLQfWxJEwGlNoyrPXDu3_Osa3vgxc617T2rqynnTkWzthTwx8QQpJkK_kY_bOtOclFSc6OvY9NwQXRap_MyhdnQV1vNwHgbjhrWGXO6sAVgoNvCMprnP3RZlYn9tVJbZ92t0J]

- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgi3_DHm3Ya-_YYt9ZPNCF2yfC9iOGr-0TYsyNeC5kf6CGiOZMKWcRouI-vtTTLItA0ckxDFI4h9VYdmVeoxCedu5xyYJGiX5PcFa6O9I4sM22J8wAwmHMkNDSVCxY0B0wMVDV1MjDd0jB2BY3G48s_LwBpU6RTS_2Jq-m-CorxSsrR2ggQY4CkTHnyp43Tu16qGskt5XKlw==]

- 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | CAS 1133115-89-5 | SCBT. [URL: https://vertexaisearch.cloud.google.

- 1-(5-Nitroquinolin-8-Yl)Piperidin-4-Ol - Parchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU3F_UyJDeoiO6ZgaiCiVHn2JZvMEaB7WduarlcPZvlUbuAr1KextpvePsK-QoYzaXR7s2apGjEhUz-QuwYM9m5obT5uPtyCOY83UrsNQEc812qrwF6-03jbuTLitIsYqvzNr3wgSrNnRTFjwqpAWMYGuweFlfSRRXL7oJjzvTA0Eicrn1uBcH4nBnHiEUE7OqOiY4YMndvbM=]

- 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, 98% Purity, C14H15N3O3, 25 grams. [URL: https://vertexaisearch.cloud.google.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC5BYdSTC_HAzmh2sIUnWdmgjt7eX4td6UYXfuwX3AqnrcFybh78Wg8uXDiEXq9U604ei_BHgcj7xqE7HDdyXC4UIq3Xem2hTgJ-M9Uohc017rY4II_JaqWj_5Urs3_lV97p84jjJrr7jGCtfstQNycaDRiJXSo2M=]

- 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | CAS 1133115-76-0 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEv9Xqd1gAugSgVs9f6WZxv7shP9bPJQyhkXXg8HokIh5u_1iNrhYBrWJPjInASjThvTRB0eyC8E2j7avg0p9v45Ruu46sdRwmGW-pkYjH-R4AbxxJJBr_wmDPFSdX6FmS39oWeinKguy-MeQmy-y33aRQmpzXzEIbYCZkH_NnVRMmt2FhzMw=]

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTWLJQmuUHtfAD_f0qUt7_YhdnGWAZiP5JOd-S2QhZyXcqljsLYdbzPCs4FLoEH4c2s2TOG3scXVd8OeajRNvT8j0DDLW7rc5ccfiqdl_igLrurkFRD4x7AIcEL5woffupDuuZoVhHoaAO5OXlM45hatY_mVvWnxk_C65esTYeWbTGjGLcMED-XdOpxJ2QVlWS9irAi_6MntweP_QlCPw-BwUCZR2wp2tIEnkcxZfEWbaY_UQY29BORM8K_JegQy6MugxS2gwddsGB5HdPIX1Dqm0G6AEpZTOi7p7u8RXQRBeytqw137O3r6MHBe5KnaR5bmOXk0HWCeqOaaqXYB33pIZES2KsrAx3IEpZn52giJVQyaNHUmY3n4oZuDIU9Da9EFnwsimIVQTlQyk72UF_]

- Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5mZOFHiJCEcK8Voal5k6OjBvrPRGB3GDz0qtHENPaUqJLHInbNQhJvc2M_QOnkJvD_zGVTEEeMk0kwAZMUsIT8AaGzk3T_RtVYvFf-K71WjDAsH53ImMJoq9v4xpBghyoslV4jSYeyUrxmVk=]

- 8-Hydroxy-5-nitroquinoline 96 4008-48-4 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbDFhrVE9yjOsbBl4x5MIPc_P-IrFL7r6yo2iIardxPX0bnlXdm5Df-tf57JsZQA65En_9lZx8H46jdam_OkT5Duo8KqIZZ9thdmLi1E8gXRbyeE7bGxylTzb2Bx1IWBcxCm-qN65tm46En_vxEDiRvFbPbA==]

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDKOTOzxe9eADhQpINHwaK7tTHfDgw2J6rQkcnlkBOGufyEy7BLccGJZbXaFxmGRZTqME285i1g5Eql43nVplCpC3LzfG5age1AGX2UVR0mVcSShx5geLelgX3i3umTwoYfw==]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9IPW0S5BmauN7s4nua-lhEQwtoet1M5dYfy79uoD4YzOFoM5dUfVmK3xtDjf2vw0bfmRWwzO2vm6FEwr6qc4J1BZwZKRVsuxKu_02OMqNgjThdIRW07kSYZ2Y0_bf0uF8pOdLJMmKjjG4uw==]

- CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7zw5M5HfiuYAZVPqaYqRr645hrxn6q_64957YIOoFkxFv8UqAWzUxiFOMEc_JEEQwtSDqFwwsCaeE8rmCWGCvMq7ptoAp1oLvomrIsBwzk03wlCiyz60Vcb90nzFIQyPmZoUJJTVI93k2oeY=]

- 8-Hydroxy-5-nitroquinoline(4008-48-4) - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4ZT14kG_YXNrCnsQfbBqNZE0sGCgGFlj5E4jX2gzNcIu27jJC9x2e-hOK583Pf8oBaLdAB3ipWEN5JQKyGRaFx-ZWsVFRTX4u4Pf3wreK_KZjAyzUL_4p5B8WEiEjrV1Ek6YBTlYOwNKAr0Hvcxwr5pEEyX4Shw==]

- 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQK3cCAYyLyV3ogC5QabEvgTbPXg0NelwdDteoTRSYf_SSGSV91MoC4kYMd0MK17fOsU8JKD8x20NXFYCHtevh099q0tGfcLywhz8EsQgyIQcWZKQEosJb3Wser4lRAPAzNJQTfgKalqvP9B2raDjeZcOInlde7T3Nd-klz_iz9SpkGBBXFtEP0yLfk8DMBueuCVloq6odZdD9a1uYhUzPGvCjlKW1DK0vLzRNAIseSSVaA8jIZc2H8OawIdvmt8LRJUDFlSqxix3i1oumQdmRxbnV4ufGkLEU1RzFdrS1ukzmNWmoqm8GPIhRrviTdCb6x4L9_m4WtJKPCvAiX-r0lTSKjO2-rkvef5aSi1U8ObKokalKB1UZQxGP3LKvp2UdeS_cjlR5RJ7bQ1k2Tr3l_sTziCCSYM9BBI0mpk4vBsrrqqQFsPHQY5pg5SZu30-SnxF_Pb2qpgJ599GZSQixmq_opg==]

- 1 H-NMR spectra of HQ and PHQ. | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh9O9ZyM7fedY0LI-MMbP1T_QA42dRZ16hPvRrkT-d09XvZAURDzfYjE4EUl6vGh4npfLwAlx-OWa6XPe91kGvKr2219_9Mk9v5cJszvrFAF3hd490TXD--UMWe8_u5OrTLD-BlTSbD4j4c8OckfjPBLDCv8-AD46fgq4NIoLRMmqtmvs-pYDCcQ==]

- 8-quinolinol, 5-[(4-methyl-1-piperidinyl)methyl]-7-nitro- - Optional[1H NMR] - Spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqRLJysm-znqgfTjosTao1w_kJ6v_3Hf5ne5qsumj8rdUsASfwTEPa159n9L6nA-apNo6dcce5qIo73IzZ3obKXy3-Z3Ll3eJ7M39QcCoEFwTWAqdXPgBm9h3tsIRIeHOwMEnoMv9P]

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz6yPT8Zexo-vRSpaj47WJqVPREFUWtFag0ZuLKacFV1o45H2rLagKHDwfGo8l6iQp4ZBn_c-GHo5DqoyVfotSzBmYt2DpmRk7myus2hi_QJj-zzgpVLQiEAelo3aMAZC2YK4DVj4aUBkBKb59xH9DtW1odhQ=]

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtqnFE7gVPP56KEnqAn6E4vV1PkJwngaFSHXLWruVA3N0btsoEqwiVUCV7siKNecv8s7OMmSswxoc-Y6baUcXK38BanKZoZZOxEGCWp-a3BmXrLqPgPoWfvQvtC0gHSGmi4ZA=]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXfyDxZiSGLTqUvcZdUR9GGXCCTU69RPRMgwAhX_Zz0XGoatGP4EJ7m6E4puioT-3rbzf2JI8z7rjreOgTiarADR4BfULhMo3hCY7VIxPHPOb8kbN8quJb4YUOzjoGoNgla4hB]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. parchem.com [parchem.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to Investigating the Biological Activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Roadmap for Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2][3] The introduction of a nitro group and a piperidinol substituent to the quinoline core, as seen in 1-(5-Nitroquinolin-8-yl)piperidin-4-ol , presents an intriguing candidate for novel therapeutic development. While direct experimental data on this specific molecule is not yet prevalent in public literature, the extensive research on structurally related compounds, particularly 5-nitroquinoline and 8-hydroxyquinoline derivatives, provides a strong rationale for its investigation.

This technical guide serves as a comprehensive roadmap for elucidating the biological activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. As Senior Application Scientists, we will not merely list protocols but will delve into the scientific reasoning behind our proposed experimental designs, grounding our hypotheses in the established activities of analogous compounds. Our approach is designed to be a self-validating system, ensuring that each experimental step logically informs the next, leading to a robust and comprehensive understanding of this promising molecule.

Part 1: The Scientific Rationale - Hypothesized Biological Activities

Based on the structure of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, we can infer potential biological activities by examining its key chemical features and comparing them to well-studied quinoline derivatives.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system is a recurring motif in a multitude of clinically approved drugs and investigational compounds. Its planar, aromatic nature allows for intercalation with DNA and interaction with various enzymatic active sites.[4] This fundamental structure is associated with a wide array of biological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3]

The 5-Nitro Group: A Key Modulator of Activity

The presence of a nitro group at the 5-position of the quinoline ring is particularly significant. The electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties, enhancing its potential for biological interactions. Notably, the well-characterized compound 8-hydroxy-5-nitroquinoline (nitroxoline) exhibits both potent anticancer and broad-spectrum antimicrobial activities.[5][6][7] The nitro group is believed to contribute to the generation of reactive oxygen species (ROS), a key mechanism in inducing cancer cell death.[8][9]

The 8-Amino (via Piperidine Linkage) and 4-Hydroxypiperidine Moiety: Influencing Selectivity and Pharmacokinetics

The substitution at the 8-position with a piperidin-4-ol moiety is a critical feature that can significantly impact the compound's pharmacological profile. The basic nitrogen of the piperidine ring can improve aqueous solubility and the ability to form salts, which is advantageous for drug formulation. Furthermore, this substituent can modulate the compound's interaction with biological targets, potentially enhancing selectivity and reducing off-target effects. The hydroxyl group on the piperidine ring can participate in hydrogen bonding, further influencing target binding.

Based on these structural features, we hypothesize that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol possesses significant potential as both an anticancer and an antimicrobial agent. The following sections will detail the experimental workflows to rigorously test these hypotheses.

Part 2: A Roadmap for Investigation - Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the hypothesized biological activities of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

In Vitro Anticancer Activity Assessment

The initial phase of investigation will focus on determining the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.

This foundational assay will determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, providing an initial indication of its cytotoxic or cytostatic potential.[10]

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Cancer Cell Line | IC50 (µM) of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 (Breast) | To be determined | Reference value |

| HCT-116 (Colon) | To be determined | Reference value |

| A549 (Lung) | To be determined | Reference value |

| HEK293 (Non-cancerous) | To be determined | Reference value |

This experiment will determine if the compound induces cell cycle arrest at a specific phase, a common mechanism of action for many anticancer drugs.[11]

Protocol:

-

Treatment: Treat cancer cells with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome Visualization:

Figure 1: Hypothetical cell cycle distribution showing G2/M arrest.

In Vitro Antimicrobial Activity Assessment

The antimicrobial potential of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol will be evaluated against a panel of clinically relevant bacterial and fungal strains.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Compound Dilution: Perform a two-fold serial dilution of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

| Microorganism | Strain | MIC (µg/mL) of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | MIC (µg/mL) of Ciprofloxacin (Antibacterial Control) | MIC (µg/mL) of Fluconazole (Antifungal Control) |

| Staphylococcus aureus | ATCC 29213 | To be determined | Reference value | N/A |

| Escherichia coli | ATCC 25922 | To be determined | Reference value | N/A |

| Candida albicans | ATCC 90028 | To be determined | N/A | Reference value |

Part 3: Delving Deeper - Mechanistic Elucidation

Should the initial screening reveal significant anticancer or antimicrobial activity, the following experiments will help to elucidate the underlying mechanisms of action.

Investigating the Role of Metal Chelation and Oxidative Stress

A key mechanism of action for many quinoline derivatives is their ability to chelate metal ions and induce oxidative stress.[5][8]

This assay will determine if 1-(5-Nitroquinolin-8-yl)piperidin-4-ol can chelate biologically relevant metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).

Protocol:

-

UV-Vis Spectroscopy: Prepare solutions of the compound and the metal salt (e.g., FeCl₃, CuSO₄) in a suitable buffer.

-

Titration: Titrate the compound solution with the metal salt solution and record the UV-Vis spectra at each addition.

-

Analysis: Analyze the changes in the absorption spectra to determine the stoichiometry and binding affinity of the metal-compound complex.

This experiment will assess whether the compound induces the production of ROS in cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol for a short duration (e.g., 1-4 hours).

-

Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Proposed Signaling Pathway:

Figure 2: Hypothesized mechanism of action involving ROS production.

Conclusion: A Path Forward

This technical guide provides a robust and scientifically grounded framework for the comprehensive investigation of the biological activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. While the specific activities of this molecule remain to be elucidated, the strong precedent set by structurally similar quinoline derivatives suggests a high probability of discovering potent anticancer and/or antimicrobial properties. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically unveil the therapeutic potential of this novel compound, paving the way for its potential development as a next-generation therapeutic agent.

References

- Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds - Benchchem.

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. Available at: [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

- Application of 2-Nitroquinoline in Antimicrobial Drug Discovery: Detailed Application Notes and Protocols - Benchchem.

- Navigating the Intricacies of Cancer Therapy: A Comparative Guide to the Anticancer Mechanisms of 2-Nitroquinoline Derivatives - Benchchem.

- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem.

-

Antimicrobial activity of clioquinol and nitroxoline: a scoping review - ResearchGate. Available at: [Link]

-

Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC. Available at: [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC. Available at: [Link]

-

Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety | Request PDF. Available at: [Link]

-

Antibacterial activity of nitroquinoline - Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. Available at: [Link]

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. Available at: [Link]

-

Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed. Available at: [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Available at: [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed. Available at: [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. Available at: [Link]

-

Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities - MDPI. Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. Available at: [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. Available at: [Link]

-

Biological activities of quinoline derivatives - PubMed. Available at: [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Hypothesis-Driven Guide to the Mechanism of Action of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Abstract

The quinoline scaffold, particularly the 8-hydroxyquinoline series, represents a class of privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a derivative that, while not extensively characterized in public literature, possesses structural motifs suggesting a potent and multifaceted mechanism of action. This guide synthesizes information from closely related analogues, primarily the well-documented compound 8-hydroxy-5-nitroquinoline (nitroxoline), to propose a plausible mechanistic framework. We hypothesize that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol exerts its biological effects through a combination of metal ion chelation and the induction of intracellular reactive oxygen species (ROS), activities modulated by the physicochemical properties of the piperidin-4-ol substituent. This document provides a theoretical foundation and a detailed experimental roadmap for researchers seeking to validate this proposed mechanism.

Introduction and Structural Rationale

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a heterocyclic compound featuring a 5-nitro-substituted quinoline core linked at the 8-position to a piperidin-4-ol moiety. While direct pharmacological data for this specific molecule is limited to supplier catalogues[3][4][5][6], its constituent parts provide a strong basis for mechanistic investigation.

-

The 5-Nitroquinoline Core: The quinoline ring is a foundational structure in numerous pharmacologically active agents.[7][8] The addition of a nitro group at the 5-position is critical; the analogous compound, 8-hydroxy-5-nitroquinoline (nitroxoline), is a clinically used antimicrobial and has demonstrated potent anticancer and antiparasitic activities.[9][10][11] Its mechanism is attributed to metal chelation and the generation of oxidative stress.[9][10]

-

The Piperidin-4-ol Substituent: This functional group replaces the 8-hydroxyl of nitroxoline. The introduction of the piperidine ring and its hydroxyl group is expected to significantly alter the molecule's solubility, polarity, and hydrogen bonding capacity. These changes can influence cell permeability, target engagement, and overall pharmacokinetic and pharmacodynamic profiles.

This guide will deconstruct the probable mechanism of action by first examining the activities of the core scaffold and then considering the modulatory impact of the piperidin-4-ol substituent.

Proposed Core Mechanism of Action

Based on extensive studies of 8-hydroxy-5-nitroquinoline, we propose a dual-action mechanism for the 5-nitroquinoline core of the target compound.

Disruption of Metal Ion Homeostasis via Chelation

8-Hydroxyquinoline and its derivatives are classic bidentate chelating agents, coordinating with divalent and trivalent metal ions.[12] This activity is central to their antimicrobial and anticancer effects, as they can sequester essential metallic cofactors required for enzymatic function in both pathogens and cancer cells.[10]

-

Causality of Chelation: The nitrogen atom of the quinoline ring and the heteroatom at the 8-position (in this case, the nitrogen of the piperidine ring) can form a stable five-membered ring with a metal ion. This action can deplete the intracellular labile pools of crucial ions like Fe²⁺, Zn²⁺, and Cu²⁺, thereby inhibiting metalloenzymes involved in processes such as cellular respiration and DNA replication.

Induction of Intracellular Oxidative Stress

A key finding for nitroxoline is its ability to increase intracellular reactive oxygen species (ROS), an effect significantly enhanced by copper.[9] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

-

The Role of the Nitro Group: The 5-nitro group is a strong electron-withdrawing group and is likely the primary driver of ROS generation. It can undergo intracellular enzymatic reduction to form a nitro radical anion. In the presence of molecular oxygen, this radical can be re-oxidized to the parent nitro compound, producing a superoxide anion (O₂⁻) in a process known as redox cycling. This futile cycle generates a continuous flux of ROS, leading to a state of severe oxidative stress.

The following diagram illustrates this proposed redox cycling mechanism.

Caption: Proposed mechanism of ROS generation via redox cycling.

Experimental Validation Strategy

To test this hypothesized mechanism of action, a multi-pronged experimental approach is required. The following protocols provide a self-validating system to interrogate the compound's activity.

Workflow for MoA Validation

The overall strategy involves confirming target engagement (metal chelation) and elucidating the cellular response (ROS production and downstream effects).

Caption: Experimental workflow for validating the proposed mechanism.

Protocol 1: Intracellular ROS Detection

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to quantify intracellular ROS levels in response to compound treatment.

Objective: To determine if 1-(5-Nitroquinolin-8-yl)piperidin-4-ol induces ROS production in a cellular context.

Methodology:

-

Cell Culture: Seed a relevant cell line (e.g., A549 lung carcinoma) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).

-

DCFDA Loading: Remove culture medium and wash cells once with 1X PBS. Add 100 µL of 10 µM DCFDA in serum-free medium to each well. Incubate for 45 minutes at 37°C in the dark.

-

Treatment: Remove the DCFDA solution and wash cells once with 1X PBS. Add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

-

Measurement: Immediately measure fluorescence on a plate reader (Excitation: 485 nm, Emission: 535 nm) at time zero and then kinetically every 30 minutes for 4 hours.

-

Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence of treated wells to the vehicle control. Plot the fluorescence intensity against compound concentration.

Protocol 2: Cell Viability Assay with Modulators

This protocol assesses how the compound's cytotoxicity is affected by the presence of an antioxidant or a metal chelator, providing strong evidence for the proposed mechanism.

Objective: To link the cytotoxic effects of the compound to ROS production and metal ion dependency.

Methodology:

-

Cell Culture: Seed cells in a 96-well plate as described in Protocol 1.

-

Pre-treatment (Modulators): After 24 hours of incubation, pre-treat cells for 1 hour with either:

-

N-acetylcysteine (NAC) at a final concentration of 5 mM (antioxidant).

-

Deferoxamine (DFO) at a final concentration of 100 µM (iron chelator).

-

Vehicle control (medium).

-

-

Compound Treatment: Add serial dilutions of the test compound directly to the wells containing the modulators and incubate for 48 hours.

-

Viability Assessment: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C. Measure absorbance at 490 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot dose-response curves and determine the IC₅₀ values for the compound alone and in the presence of each modulator. A rightward shift in the IC₅₀ curve in the presence of NAC or DFO would support the hypothesized mechanism.

Data Summary and Interpretation

Quantitative data from literature on related 8-hydroxyquinoline analogues provides a benchmark for expected potency.

| Compound | Biological Activity | Cell Line | IC₅₀ Value | Reference |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Anticancer | Raji (Burkitt's lymphoma) | ~1-2 µM | [9] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Antiparasitic (T. cruzi) | Amastigote form | 1.24 ± 0.23 µM | [10] |

| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Anticancer | Raji (Burkitt's lymphoma) | ~5-10 µM | [9] |

Interpretation: Nitroxoline is significantly more potent than its halogenated analogue, clioquinol.[9] We hypothesize that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol will exhibit potency in a similar low micromolar range, with its activity being significantly attenuated by antioxidants like NAC.

Conclusion

The available evidence strongly suggests that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol acts as a pro-oxidative agent whose activity is likely dependent on its ability to interact with intracellular metal ions. The core 5-nitroquinoline scaffold is the primary driver of this activity through a redox cycling mechanism that generates cytotoxic ROS. The piperidin-4-ol substituent provides a key point for medicinal chemistry optimization, potentially improving the compound's pharmaceutical properties without compromising the core mechanism. The experimental protocols outlined in this guide provide a clear and robust pathway for formally elucidating this proposed mechanism of action, paving the way for its potential development as a therapeutic agent.

References

- Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Vertex AI Search.

- Jiang, H., et al. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. LabSolu.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.

- 8-Hydroxy-5-nitroquinoline 96 4008-48-4. Sigma-Aldrich.

- 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | CAS 1133115-89-5. Santa Cruz Biotechnology.

- (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone: A Comparative Guide to siRNA Knockdown. BenchChem.

- 1-(5-Nitroquinolin-8-Yl)Piperidin-4-Ol. Parchem.

- 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, 98% Purity, C14H15N3O3, 25 grams. StruChem.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.

- Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. PubMed Central (NIH).

-

Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFuKXAEShLm-neQsflaSd4GhrwtP6se9yHr-CXDb30U5SvkSbshMCh3A2pLq3jJc1hCARAMRUO-qYlZCajuclk9sUmXSOTNhfxR1lUZ1xKpLeuvb9fZW1HEaSvn45LSQ2jpi7e8rQL67qeOfqNgqHXN8m5KqmObiYxSfBAV23qu47GfEDJwowdkE4lzavvGbe_zYggbXI9CbARTO4QSxD7xBBCUsa_Nv3f5p9yX3PtGz_33r4GHbozWXzMPzr2mTnRnmv-5TuMvm2XyQ==]([Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. parchem.com [parchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. mdpi.com [mdpi.com]

- 8. rroij.com [rroij.com]

- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]

- 12. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, with a primary focus on its solubility and stability. As a novel heterocyclic compound, understanding these characteristics is paramount for its advancement in any research and development pipeline, particularly in drug discovery. This document outlines the predicted physicochemical profile of the molecule, based on its structural components, and presents detailed, field-proven methodologies for the empirical determination of its solubility and stability. The protocols described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.

Introduction: The Significance of Physicochemical Characterization

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a unique molecule featuring a nitroquinoline core linked to a piperidin-4-ol moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The nitro group, a strong electron-withdrawing feature, and the polar piperidinol substituent are expected to significantly modulate the molecule's properties.

In early-stage drug development, a thorough understanding of a compound's solubility and stability is not merely a perfunctory exercise; it is a critical determinant of its therapeutic potential. Poor aqueous solubility can severely limit oral bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. Therefore, the systematic evaluation of these parameters, as detailed in this guide, is an indispensable step in the journey from a promising chemical entity to a viable clinical candidate.

Predicted Physicochemical Profile

While empirical data for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is not extensively available in public literature, we can infer its likely properties based on its chemical architecture and data from structurally related compounds.

Inferred Solubility

The molecule possesses both hydrophobic (nitroquinoline ring) and hydrophilic (piperidin-4-ol) components. The nitro group is known to decrease aqueous solubility[1]. Structurally similar compounds, such as 8-nitroquinoline, are only slightly soluble in water but show improved solubility in organic solvents and dilute acids[1]. Conversely, the piperidin-4-ol group is expected to enhance aqueous solubility through hydrogen bonding. The interplay of these opposing features suggests that the solubility of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol will be highly dependent on the solvent system and, crucially, on the pH. The basic nitrogen atom in the piperidine ring and the quinoline ring system imply that the compound will exhibit greater solubility in acidic aqueous solutions due to the formation of soluble salts.

Table 1: Predicted Solubility Profile of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Low to Moderate | The hydrophobic nitroquinoline core is likely to limit solubility in neutral aqueous media. |

| Aqueous (Acidic) | 0.1 N HCl, Citrate Buffer (pH 3-5) | High | Protonation of the basic nitrogen atoms in the piperidine and quinoline rings will form more soluble salt forms. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group and nitrogen atoms will facilitate interaction with protic solvents. |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules[1]. |

| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic nitroquinoline portion suggests some solubility in chlorinated solvents[1]. |

Anticipated Stability Characteristics

The stability of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is crucial for its storage, formulation, and in-vivo reliability. Key factors influencing its stability are expected to be pH, light, and oxidative stress. Nitroaromatic compounds are known to be susceptible to photodecomposition and can undergo reduction of the nitro group under certain conditions[1][2].

Table 2: Predicted Stability Profile and Potential Degradation Pathways

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (pH 1-3) | Likely Stable | Generally, quinoline structures are stable in acidic conditions[1]. Protonation of the nitrogens is expected to stabilize the molecule. |

| Neutral (pH 6-8) | Likely Stable | The compound is expected to be stable under neutral aqueous conditions for typical experimental durations[1]. |

| Basic (pH 9-12) | Potential for Degradation | High pH could lead to degradation, potentially involving the nitro group or other susceptible functionalities[1]. |

| Oxidative (e.g., H₂O₂) | Potential for Degradation | The piperidine ring and the electron-rich quinoline system could be susceptible to oxidation. |

| Photochemical | Potential for Instability | Nitroaromatic compounds are often photosensitive and can undergo complex degradation pathways upon exposure to UV or visible light[2][3]. |

| Thermal | Likely Stable at Moderate Temperatures | Degradation may occur at elevated temperatures, the extent of which requires experimental determination. |

Experimental Determination of Solubility

To empirically determine the solubility of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a multi-faceted approach is recommended, encompassing both thermodynamic and kinetic solubility assessments.

Thermodynamic Equilibrium Solubility

This method determines the true equilibrium solubility of a compound, which is a critical parameter for understanding its dissolution properties.

Workflow for Thermodynamic Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid 1-(5-Nitroquinolin-8-yl)piperidin-4-ol to a series of sealed glass vials, each containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and ethanol).

-

Equilibration: Agitate the mixtures at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[1].

-

Phase Separation: After equilibration, allow the samples to stand to permit the settling of excess solid. Alternatively, centrifuge the samples to pellet the undissolved compound.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a pivotal component of the drug development process. These studies are designed to deliberately degrade the compound to establish its intrinsic stability, elucidate potential degradation pathways, and validate the stability-indicating nature of analytical methods[2][3][4].

Rationale for Stress Conditions

The choice of stress conditions should be rigorous enough to induce degradation (typically 5-20% degradation is targeted) without causing complete decomposition of the molecule[5].

Workflow for Forced Degradation Studies

Sources

Spectroscopic Blueprint of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic signature of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a quinoline derivative with potential applications in drug discovery and development. For professionals in these fields, precise structural elucidation is paramount. This document serves as a comprehensive resource, detailing the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive profile.

Molecular Architecture and Synthetic Considerations

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a heterocyclic compound featuring a quinoline core substituted with a nitro group at the 5-position and a 4-hydroxypiperidinyl moiety at the 8-position. The quinoline ring system is a prevalent scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] The strategic placement of the nitro group, a strong electron-withdrawing group, and the saturated heterocyclic piperidinol substituent are expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic behavior.

A plausible synthetic route for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol involves the nucleophilic aromatic substitution of 8-chloro-5-nitroquinoline with 4-hydroxypiperidine. This reaction is a common method for the synthesis of N-arylpiperidines. The reaction would likely proceed in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[1] For 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the quinoline ring and the piperidinol substituent. The chemical shifts are influenced by the electronic effects of the nitro group and the nitrogen atom of the piperidine ring.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for quinoline derivatives due to its excellent solubilizing power.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for ¹H NMR), and a relaxation delay of 1-2 seconds.

Predicted Chemical Shifts and Coupling Constants:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (Quinoline) | 8.8 - 9.0 | dd | J = 4.0, 1.5 Hz |

| H3 (Quinoline) | 7.6 - 7.8 | dd | J = 8.5, 4.0 Hz |

| H4 (Quinoline) | 8.4 - 8.6 | dd | J = 8.5, 1.5 Hz |

| H6 (Quinoline) | 7.2 - 7.4 | d | J = 9.0 Hz |

| H7 (Quinoline) | 8.2 - 8.4 | d | J = 9.0 Hz |

| H2'/H6' (Piperidine, axial) | 3.0 - 3.2 | m | |

| H2'/H6' (Piperidine, equatorial) | 3.4 - 3.6 | m | |

| H3'/H5' (Piperidine, axial) | 1.8 - 2.0 | m | |

| H3'/H5' (Piperidine, equatorial) | 2.1 - 2.3 | m | |

| H4' (Piperidine) | 3.9 - 4.1 | m | |

| OH (Piperidine) | Variable (broad singlet) | bs |

Rationale behind Predictions:

-